4-Thiomorpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, 1,1-dioxide
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Overview
Description
4-Thiomorpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, 1,1-dioxide is a complex organic compound with a unique structure that includes a thiomorpholine ring, a carboxylic acid group, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiomorpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thiomorpholine with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Thiomorpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-Thiomorpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Thiomorpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate its mechanism of action and identify the key molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Thiomorpholinecarboxylic acid, 3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
Uniqueness
4-Thiomorpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H17NO5S |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
tert-butyl 3-formyl-1,1-dioxo-1,4-thiazinane-4-carboxylate |
InChI |
InChI=1S/C10H17NO5S/c1-10(2,3)16-9(13)11-4-5-17(14,15)7-8(11)6-12/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
HJKVKGMGKOAHNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)CC1C=O |
Origin of Product |
United States |
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